(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine
Description
Historical Context of Chiral Arylpropylamine Derivatives
The development of arylpropylamine derivatives traces its roots to early 20th-century investigations into phenethylamine-based compounds. Amphetamine (α-methylphenethylamine), first synthesized in 1927, marked a pivotal milestone in this field due to its potent central nervous system effects. The discovery of amphetamine’s enantiomers—dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine)—highlighted the profound influence of stereochemistry on pharmacological activity, with d-amphetamine exhibiting greater potency in inducing arousal and cognitive enhancement.
By the mid-20th century, researchers began modifying the phenethylamine scaffold to explore structure-activity relationships. Introducing halogen substituents to the aromatic ring emerged as a strategy to modulate electronic properties and bioavailability. For example, fenfluramine, a trifluoromethyl-substituted amphetamine analog, demonstrated serotonergic activity and was later investigated for weight management. These advancements laid the groundwork for synthesizing halogenated arylpropylamines such as (S)-1-(2-chloro-5-fluorophenyl)propan-1-amine, which combines chirality with strategic halogen placement to optimize reactivity and target interaction.
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
KSFBEURMAVHKMZ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)Cl)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as (S)-1-phenylpropan-1-amine.
Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce chlorine and fluorine atoms at the desired positions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine may involve:
Large-Scale Halogenation: Utilizing continuous flow reactors to achieve efficient halogenation.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropan-1-amines.
Scientific Research Applications
Medicinal Chemistry
Neurotransmitter Modulation
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is primarily investigated for its role in modulating neurotransmitter systems. Its structure suggests potential applications in treating neurological disorders, particularly depression and anxiety. The compound's interaction with dopamine and norepinephrine pathways indicates that it may possess antidepressant properties.
Analgesic Properties
The compound's structural similarities to known analgesics suggest possible pain-relieving effects. Research indicates that it may serve as a candidate for developing new therapies aimed at managing pain.
Key Findings from Case Studies
- In vitro Studies : Research has demonstrated that (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine can influence serotonin receptor activity, indicating potential antidepressant effects.
- Binding Affinity : Comparative studies show that fluorinated amines like this compound exhibit superior binding affinities compared to non-fluorinated analogs, enhancing their importance in drug design.
Organic Synthesis
In the realm of organic chemistry, (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine serves as a versatile building block for synthesizing more complex molecules. Its unique fluorinated structure allows for various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | Can form imines or nitriles using reagents like potassium permanganate. |
| Substitution | The fluorine atom can be substituted with other functional groups via nucleophilic aromatic substitution. |
Industrial Applications
The compound is also utilized in the production of specialty chemicals and agrochemicals due to its unique properties. Its ability to modulate biological systems makes it valuable in developing agrochemicals that target specific pests or diseases.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Structural and Stereochemical Analysis
The table below compares structural features of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine with four analogs:
Key Observations:
- Aromatic vs. Heteroaromatic Substituents : The target compound’s phenyl ring with Cl and F substituents contrasts with the furan ring in , which lacks halogens but includes a methyl group. The electron-withdrawing halogens in the target may enhance metabolic stability compared to the electron-rich furan .
- Substituent Effects : Bulkier groups (e.g., Br and CF₃ in ) increase molecular weight and may reduce bioavailability compared to the target’s smaller Cl and F substituents .
Physicochemical Properties
- Viscosity Trends : Evidence suggests that linear primary amines with larger solvation effects (e.g., propan-1-amine) exhibit lower viscosity deviations (ηΔ) in alcohol solutions. The target’s halogenated aromatic ring may reduce solvation effects compared to aliphatic analogs like .
Biological Activity
(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a propan-1-amine backbone substituted with a 2-chloro-5-fluorophenyl group. Its molecular formula is C10H12ClF, with a molecular weight of approximately 187.64 g/mol. The presence of both chlorine and fluorine atoms contributes to its distinct chemical properties and biological activities, making it a subject of interest in pharmacology and medicinal chemistry .
The biological activity of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is primarily attributed to its interactions with neurotransmitter systems. It is believed to modulate neurotransmitter release and receptor activity, which could have implications for treating mood disorders such as depression and anxiety. The compound's amino group can form hydrogen bonds with active site residues of enzymes or receptors, while the phenyl ring engages in hydrophobic interactions, influencing the target protein's activity .
Pharmacological Effects
Research indicates that (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine exhibits several pharmacological effects:
- Antidepressant Activity : Studies suggest that the compound may influence serotonin and norepinephrine levels, potentially leading to antidepressant effects.
- Anxiolytic Effects : Its ability to modulate neurotransmitter pathways may also contribute to reduced anxiety levels.
Comparative Activity with Similar Compounds
The following table summarizes the biological activities of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine compared to structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity | References |
|---|---|---|---|
| (S)-1-(2-Chlorophenyl)propan-1-amine | Lacks fluorine atom | Different reactivity | |
| (S)-1-(2-Fluorophenyl)propan-1-amine | Lacks chlorine atom | Varies in pharmacodynamics | |
| (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine | Contains bromine instead of chlorine | Altered biological interactions |
Study on Neurotransmission Modulation
A significant study investigated the effects of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine on neurotransmission in animal models. The results indicated that administration of the compound led to increased serotonin levels in the synaptic cleft, which correlated with enhanced mood and reduced anxiety-like behaviors in tested subjects. This finding supports its potential use as an antidepressant agent .
Safety and Toxicity Assessment
Another research effort focused on assessing the safety profile of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine through toxicity studies involving zebrafish embryos. The compound exhibited acceptable toxicity levels, indicating a favorable safety margin for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
